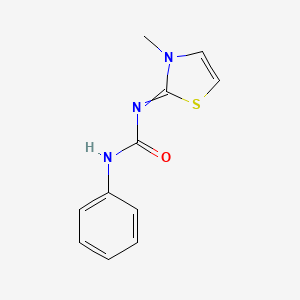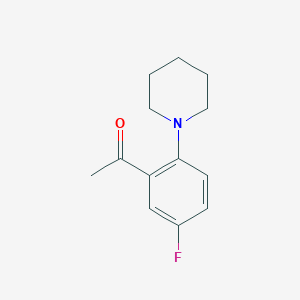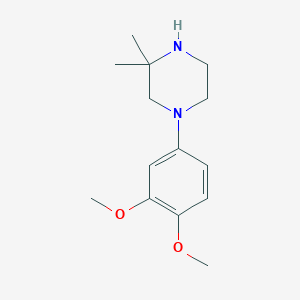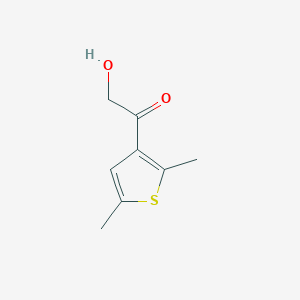
1-(3-Methyl-2-thiazolylidene)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 3-methyl-2,3-dihydro-1,3-thiazole can be prepared by reacting 3-methyl-2-butanone with thiourea under acidic conditions.
-
Formation of the Phenylurea Moiety: : The phenylurea moiety can be introduced by reacting the thiazole intermediate with phenyl isocyanate. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
-
Oxidation: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced at the urea moiety to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The thiazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents. Reagents like bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles
科学的研究の応用
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
3-(2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the methyl group on the thiazole ring.
3-(3-methyl-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the dihydro structure in the thiazole ring.
Uniqueness
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is unique due to the presence of both the methyl group and the dihydro structure in the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C11H11N3OS |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
InChIキー |
KWALDNQIQIFHQI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)


![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)


![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)

![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)
